REACTION_CXSMILES
|
[OH-].[K+].[F:3][C:4]1[C:12](F)=[C:11]([F:14])[C:10]([F:15])=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[C:16]([OH:18])=[O:17].[OH:19][ClH](O)(=O)=O>O>[F:3][C:4]1[C:12]([OH:19])=[C:11]([F:14])[C:10]([F:15])=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[C:16]([OH:18])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(C(=O)O)=C(C(=C1F)F)F)C(=O)O
|
Name
|
hydroxychloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
To this solution, under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After left
|
Type
|
TEMPERATURE
|
Details
|
to cool, to the aqueous reaction solution
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(C(=O)O)=C(C(=C1O)F)F)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |